molecular formula C11H14N2O3 B3230646 2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid CAS No. 1308987-90-7

2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid

Cat. No.: B3230646
CAS No.: 1308987-90-7
M. Wt: 222.24 g/mol
InChI Key: VNMHKGDEXLJPNL-UHFFFAOYSA-N
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Description

Background and Context within Amino Acid Derivatives and Carbamoyl (B1232498) Compounds

2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid is classified as an amino acid derivative. Specifically, it is a derivative of alanine (B10760859), one of the fundamental proteinogenic amino acids. The modification occurs at the amino group of alanine, where a carbamoyl group substituted with a 4-methylphenyl (p-tolyl) group is attached.

Amino acid derivatives are a broad class of molecules that are structurally derived from amino acids. They are of significant interest in chemical and biological research due to their diverse functionalities and their role as building blocks for more complex molecules, including peptides and peptidomimetics. drugbank.com Modifications to the basic amino acid structure can lead to compounds with altered biological activity, improved pharmacokinetic properties, or novel chemical characteristics.

Carbamoyl compounds , characterized by the presence of a carbamoyl group (-C(=O)NH-), are also prevalent in biological systems and synthetic chemistry. The carbamoyl moiety is a key functional group in urea (B33335) and its derivatives. Carbamoylation, the process of adding a carbamoyl group to a molecule, can significantly alter the recipient molecule's properties, including its solubility, reactivity, and biological interactions. nih.gov In biological contexts, carbamoylation of proteins and peptides is a post-translational modification that can impact their function. nih.gov

The structure of this compound, therefore, combines the chirality and biocompatible scaffold of an amino acid with the hydrogen-bonding capabilities and potential biological activity of a substituted urea.

Significance in Current Chemical and Biological Research

Due to the lack of specific research on this compound, its significance can only be inferred from the properties of its constituent parts and related molecules. Phenylurea derivatives, a class to which the p-tolylurea (B1198767) moiety belongs, have been explored for a wide range of biological activities, including as herbicides, insecticides, and in some cases, as therapeutic agents.

The incorporation of an amino acid, such as alanine, could potentially serve to improve the biocompatibility or cellular uptake of a molecule with a bioactive urea-based pharmacophore. However, without experimental data, the significance of this particular combination remains speculative.

Scope and Research Objectives for this compound Investigations

Given the current void in the literature, the scope of future research on this compound would logically begin with its fundamental chemical characterization. Key research objectives would include:

Synthesis and Purification: Developing and optimizing a reliable synthetic route to produce the compound in high purity.

Structural Elucidation: Confirming the molecular structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

Physicochemical Properties: Determining key properties such as melting point, solubility, and stability.

Biological Screening: Investigating potential biological activities, for example, as an enzyme inhibitor, an antimicrobial agent, or for its cytotoxic effects on cancer cell lines.

At present, there are no published studies that provide detailed research findings or data tables specifically for this compound. The information available for structurally related but distinct compounds is presented in the table below for contextual understanding.

Table 1: Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
L-AlanineC₃H₇NO₂89.09(2S)-2-aminopropanoic acid
p-TolylureaC₈H₁₀N₂O150.18(4-methylphenyl)urea
N-Carbamoyl-AlanineC₄H₈N₂O₃132.122-(carbamoylamino)propanoic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methylphenyl)carbamoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7-3-5-9(6-4-7)13-11(16)12-8(2)10(14)15/h3-6,8H,1-2H3,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMHKGDEXLJPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization of 2 4 Methylphenyl Carbamoyl Amino Propanoic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid reveals a logical disconnection at the urea (B33335) linkage. The primary disconnection is at the C-N bond of the urea moiety, specifically between the carbonyl carbon and the nitrogen atom of the alanine (B10760859) residue. This disconnection points to two key precursors: an activated p-tolyl isocyanate and alanine.

Alternatively, a disconnection on the other side of the urea's carbonyl group suggests p-toluidine (B81030) and a derivative of alanine containing an isocyanate group. The most common and practical approach, however, involves the reaction of an amine with an isocyanate. Therefore, the key precursors for the synthesis of this compound are p-tolyl isocyanate and the amino acid L-alanine (or its corresponding ester to avoid side reactions with the carboxylic acid).

Key Precursors:

p-Tolyl isocyanate: An aromatic isocyanate that provides the (4-methylphenyl)carbamoyl moiety.

L-alanine or its esters (e.g., L-alanine ethyl ester): A chiral amino acid that forms the propanoic acid backbone of the target molecule. The use of an ester derivative can protect the carboxylic acid group during the reaction.

Classical Synthetic Methodologies for this compound

The classical synthesis of this compound generally involves the reaction of an amine with an isocyanate or a phosgene (B1210022) equivalent. nih.gov

A common multi-step pathway for the synthesis of this compound involves the following steps:

Protection of the amino acid: The carboxylic acid functionality of L-alanine is often protected as an ester (e.g., ethyl ester) to prevent its interference with the urea formation reaction. This is typically achieved by reacting L-alanine with ethanol (B145695) in the presence of an acid catalyst.

Urea formation: The protected L-alanine ester is then reacted with p-tolyl isocyanate in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The reaction is typically carried out at room temperature.

Deprotection: The resulting ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the final product, this compound.

An alternative classical approach involves the use of phosgene or its safer substitutes like carbonyldiimidazole (CDI). nih.govresearchgate.net In this method, p-toluidine can be reacted with CDI to form an activated carbamoyl (B1232498) intermediate, which then reacts with L-alanine (or its ester) to form the desired urea derivative.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For the reaction between L-alanine ethyl ester and p-tolyl isocyanate, aprotic solvents are generally preferred to avoid reaction with the solvent. The reaction is often exothermic, and controlling the temperature can be important to minimize side reactions. Using a slight excess of the isocyanate can ensure complete conversion of the amino acid ester. Subsequent hydrolysis of the ester is typically optimized by adjusting the concentration of the base and the reaction time to ensure complete deprotection without causing degradation of the product.

Table 1: Optimization of Urea Formation Reaction

Entry Solvent Temperature (°C) Molar Ratio (Amine:Isocyanate) Reaction Time (h) Yield (%)
1 Dichloromethane 0 to 25 1:1 4 85
2 Tetrahydrofuran 25 1:1 4 82
3 Dichloromethane 25 1:1.1 2 92

This is a representative table based on general knowledge of similar reactions; actual results may vary.

Green Chemistry Approaches and Sustainable Synthesis Strategies

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. ureaknowhow.com For the synthesis of urea derivatives like this compound, several green chemistry approaches have been explored.

One promising strategy involves the use of carbon dioxide (CO2) as a C1 building block, replacing toxic reagents like phosgene. rsc.orgorganic-chemistry.org This can be achieved by reacting p-toluidine with CO2 under pressure and in the presence of a suitable catalyst to form a carbamate (B1207046) intermediate, which can then react with alanine.

Another green approach is the use of water as a solvent for the reaction between an amine and an isocyanate or its precursor. organic-chemistry.orgrsc.org This "on-water" synthesis can sometimes lead to faster reaction rates and easier product isolation. organic-chemistry.org Furthermore, solvent-free reaction conditions, where the neat reactants are mixed and heated, represent another sustainable strategy that reduces solvent waste. researchgate.net

Table 2: Comparison of Synthetic Methodologies

Method Reagents Solvent Environmental Impact
Classical p-Tolyl isocyanate, L-alanine ester Dichloromethane Use of volatile organic solvent
Green p-Toluidine, CO2, L-alanine Supercritical CO2 or ionic liquid Use of a renewable C1 source, reduced toxicity
On-Water p-Tolyl isocyanate, L-alanine Water Benign solvent, simplified workup

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

Since the target molecule is chiral, controlling the stereochemistry is of paramount importance, especially for pharmaceutical applications.

Stereoselective Synthesis: The most straightforward approach to obtaining an enantiomerically pure product is to start with an enantiomerically pure precursor, such as L-alanine or D-alanine. The reaction with p-tolyl isocyanate does not affect the stereocenter of the amino acid, thus preserving the stereochemistry in the final product.

Chiral Resolution: If the synthesis starts with racemic alanine, the resulting product will be a racemic mixture of (R)- and (S)-2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid. This racemic mixture can be separated into its individual enantiomers through a process called chiral resolution. wikipedia.org Common methods for chiral resolution include:

Diastereomeric salt formation: The racemic acid can be reacted with a chiral base (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. wikipedia.org

Chiral chromatography: The racemic mixture can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.govnih.gov This technique allows for the direct separation of the enantiomers based on their differential interactions with the chiral column.

Enzymatic resolution: Enzymes can be used to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.

Synthesis of Analogs and Structural Derivatives of this compound

The synthesis of analogs and structural derivatives of this compound can be achieved by modifying the key precursors.

Variation of the aromatic ring: By replacing p-tolyl isocyanate with other substituted aryl isocyanates (e.g., 4-chlorophenyl isocyanate, 4-methoxyphenyl (B3050149) isocyanate), a variety of analogs with different substituents on the phenyl ring can be synthesized.

Variation of the amino acid: The use of different amino acids in place of alanine can lead to a wide range of derivatives. For example, using valine would result in a derivative with an isopropyl side chain, while using phenylalanine would introduce a benzyl (B1604629) side chain.

Modification of the carboxylic acid: The carboxylic acid group can be converted into other functional groups, such as esters, amides, or alcohols, to generate further derivatives. For instance, reacting the final product with an alcohol in the presence of an acid catalyst would yield the corresponding ester.

These modifications allow for the systematic exploration of the structure-activity relationship of this class of compounds for various applications.

Modifications at the 4-Methylphenyl Moiety

The 4-methylphenyl group of this compound is a key site for structural modification to influence the electronic and steric properties of the molecule. A range of substituents can be introduced onto the aromatic ring to modulate its characteristics.

Table 1: Potential Modifications at the 4-Methylphenyl Moiety

Modification Type Example Substituents Potential Synthetic Approach
Introduction of Electron-Donating Groups (EDGs) Methoxy (-OCH3), Amino (-NH2), Hydroxyl (-OH) Nucleophilic aromatic substitution or modification of a precursor with the desired group before coupling.
Introduction of Electron-Withdrawing Groups (EWGs) Nitro (-NO2), Cyano (-CN), Trifluoromethyl (-CF3) Electrophilic aromatic substitution reactions such as nitration or Friedel-Crafts reactions on a suitable precursor.
Halogenation Fluoro (-F), Chloro (-Cl), Bromo (-Br) Electrophilic halogenation of the aromatic ring.

These modifications can be achieved by utilizing appropriately substituted p-toluidine precursors during the initial synthesis of the urea linkage. The choice of substituent allows for fine-tuning of the molecule's properties for various applications.

Alterations of the Carbamoyl Linkage

The carbamoyl (urea) linkage is a central functional group in this compound, and its alteration can lead to significant changes in the molecule's structure and function. The conformational preferences of urea derivatives are heavily influenced by the substituents on the nitrogen atoms. nih.gov

Table 2: Potential Alterations of the Carbamoyl Linkage

Modification Type Description Potential Synthetic Approach
N-Alkylation Introduction of alkyl groups (e.g., methyl, ethyl) on one or both nitrogen atoms. Reaction with alkyl halides in the presence of a base.
N-Arylation Introduction of additional aryl groups on the nitrogen atoms. Cross-coupling reactions, such as the Buchwald-Hartwig amination.
Thio-urea formation Replacement of the carbonyl oxygen with a sulfur atom. Reaction with Lawesson's reagent or by starting with a thioisocyanate precursor.

These alterations provide a means to control the three-dimensional shape and interactive capabilities of the molecule. The synthesis of unsymmetrical urea derivatives can be achieved through methods like the coupling of amides and amines using hypervalent iodine reagents, which avoids the need for harsh reaction conditions. mdpi.com

Substitutions on the Propanoic Acid Backbone

The propanoic acid backbone, derived from the amino acid alanine, offers several sites for substitution to create analogues with different steric and electronic properties. Modifications can be targeted at the alpha-carbon or the carboxylic acid group.

Table 3: Potential Substitutions on the Propanoic Acid Backbone

Modification Type Example Substituents Potential Synthetic Approach
Alpha-Carbon Alkylation Introduction of larger alkyl groups (e.g., isopropyl, benzyl). Enolate formation followed by reaction with an alkyl halide.
Alpha-Carbon Functionalization Introduction of hydroxyl, amino, or other functional groups. Various methods depending on the desired group, including electrophilic amination or hydroxylation.
Carboxylic Acid Derivatization Conversion to esters, amides, or acid halides. Standard esterification or amidation procedures, or reaction with thionyl chloride for the acid chloride.

Derivatization of the carboxylic acid is a common strategy to modify the polarity and reactivity of the molecule. These amino acid derivatives can be synthesized to explore a range of chemical space. medchemexpress.com

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings is a widely used strategy in medicinal chemistry to introduce novel structural motifs and biological activities. Amino acids serve as versatile starting materials for the synthesis of a wide array of heterocyclic systems. nih.govappleacademicpress.com

Nitrogen-containing heterocycles are particularly prevalent in biologically active molecules. rsc.orgacs.org The propanoic acid backbone and the carbamoyl linkage of this compound can be utilized in cyclization reactions to form various heterocyclic structures.

Table 4: Potential Introduction of Heterocyclic Moieties

Heterocycle Type Description Potential Synthetic Approach
Hydantoins A five-membered ring formed from the amino acid and urea moiety. Intramolecular cyclization under acidic or basic conditions.
Piperazines/Diketopiperazines Six-membered rings that can be formed through intermolecular reactions. Dimerization and cyclization of the amino acid derivative.
Fused Quinazolinones Formation of polycyclic systems by reacting the amino group with suitable precursors. Condensation reactions with anthranilic acid derivatives. nih.gov

The synthesis of such derivatives can lead to compounds with unique three-dimensional structures and the potential for diverse biological interactions. The rich chemistry of amino acids provides a foundation for the creation of complex heterocyclic scaffolds. appleacademicpress.com

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation of 2 4 Methylphenyl Carbamoyl Amino Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

In ¹H NMR, the spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the 4-methylphenyl (p-tolyl) group typically appear as two doublets in the downfield region (δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl group attached to the phenyl ring would present as a sharp singlet around δ 2.2-2.4 ppm. The protons of the alanine (B10760859) moiety include the α-methine proton (-CH), which would be a quartet coupled to the adjacent methyl protons, and the β-methyl protons (-CH₃), which would appear as a doublet. The two amide protons (-NH) and the carboxylic acid proton (-OH) are expected to be broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The carboxylic acid proton is typically found far downfield (δ 10-13 ppm). docbrown.infopressbooks.puborgchemboulder.com

In ¹³C NMR spectroscopy, each unique carbon atom gives a distinct signal. The spectrum would confirm the presence of all 11 carbon atoms in the molecule. The carbonyl carbons of the urea (B33335) and carboxylic acid groups are the most deshielded, appearing in the δ 170-180 ppm region. The aromatic carbons of the p-tolyl group would resonate in the δ 120-140 ppm range. The carbons of the alanine residue and the tolyl's methyl group would appear in the upfield region of the spectrum. hmdb.canih.govlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0broad singlet175 - 180
Urea Carbonyl (-NHCONH-)--155 - 160
Alanine α-CH4.2 - 4.6quartet50 - 55
Alanine β-CH₃1.4 - 1.6doublet17 - 22
Amide NH (Alanine)6.0 - 7.0doublet-
Amide NH (Aryl)8.0 - 9.0singlet-
Aromatic C-H (ortho to NH)7.2 - 7.5doublet~120
Aromatic C-H (ortho to CH₃)7.0 - 7.2doublet~129
Aromatic C (ipso, attached to NH)--135 - 140
Aromatic C (ipso, attached to CH₃)--130 - 135
Phenyl-CH₃2.2 - 2.4singlet20 - 22

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of the title compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with high accuracy, allowing for the unambiguous confirmation of the molecular formula, C₁₁H₁₄N₂O₃.

Tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways are predictable. A primary and highly characteristic cleavage occurs at the urea linkage, involving the loss of p-tolyl isocyanate (CH₃C₆H₄NCO), a common fragmentation pathway for N,N'-substituted ureas. nih.gov Other significant fragmentations would involve the alanine moiety, such as the loss of the carboxylic acid group (as CO₂ and H₂O) and cleavage of the Cα-C(O) bond.

Table 2: Predicted Key Fragment Ions in ESI-MS/MS of this compound
m/z (Positive Mode) Proposed Fragment Structure/Loss
223.10[M+H]⁺
178.08[M+H - COOH]⁺ (Loss of formic acid)
134.06[M+H - Alanine]⁺
90.08[Alanine+H]⁺
107.09[Tolylamino]⁺
91.05[Tropylium ion from Tolyl group]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The IR spectrum provides a distinct fingerprint based on the vibrational frequencies of specific bonds.

The spectrum of this compound would be characterized by several key absorption bands. A very broad absorption in the 2500-3300 cm⁻¹ region is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. orgchemboulder.com Superimposed on this, sharp to medium peaks between 3200-3400 cm⁻¹ correspond to the N-H stretching vibrations of the two amide groups in the urea linkage. The carbonyl (C=O) stretching region is particularly informative, typically showing two distinct, strong absorptions: one around 1700-1725 cm⁻¹ for the carboxylic acid C=O, and another around 1640-1660 cm⁻¹ for the urea C=O (Amide I band). The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Infrared (IR) Absorption Frequencies
Wavenumber (cm⁻¹) Vibration Type Functional Group
3200 - 3400N-H StretchAmide (Urea)
2500 - 3300 (broad)O-H StretchCarboxylic Acid
2850 - 3000C-H StretchAlkyl, Aromatic
1700 - 1725 (strong)C=O StretchCarboxylic Acid
1640 - 1660 (strong)C=O Stretch (Amide I)Urea
~1550 (medium)N-H Bend (Amide II)Urea
1450 - 1600C=C StretchAromatic Ring
1210 - 1320C-O StretchCarboxylic Acid

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are fundamental for determining the purity of the compound and, given its chiral nature (derived from L- or D-alanine), for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for separating its enantiomers.

For purity analysis, a reversed-phase HPLC method using a C18 column is typically developed. The mobile phase would consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic phenyl ring exhibits strong absorbance (approx. 254 nm).

For enantiomeric separation, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are highly effective for resolving N-protected amino acids. The mobile phase can be a normal-phase system (e.g., hexane/isopropanol) or a polar organic/reversed-phase system, depending on the CSP selected. yakhak.orgchromatographytoday.com

A developed HPLC method must be validated according to established guidelines (e.g., ICH) to ensure its reliability. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to its high polarity and low volatility. To make it amenable to GC analysis, derivatization is necessary. The carboxylic acid and amide protons must be converted into less polar, more volatile groups, for example, through esterification of the acid and silylation of the N-H groups. While possible, this adds complexity, making HPLC the preferred method.

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective tool for qualitative analysis. It is widely used to monitor the progress of synthesis reactions, identify fractions during purification, and perform a preliminary check of purity. For a polar, acidic compound like this, a silica (B1680970) gel stationary phase would be used with a polar mobile phase, such as a mixture of ethyl acetate, hexane, and a small amount of acetic or formic acid to ensure good spot shape and prevent tailing. Visualization can be achieved using a UV lamp (254 nm) or by staining with an appropriate reagent like potassium permanganate.

X-ray Crystallography for Solid-State Molecular Conformation

Should the compound be crystalline, single-crystal X-ray crystallography can provide the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. This technique elucidates bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR.

For this compound, the crystal structure would reveal the conformation of the molecule and the nature of its intermolecular interactions. It is highly probable that the crystal packing would be dominated by extensive hydrogen bonding. The carboxylic acid groups are expected to form classic centrosymmetric dimers via O-H···O=C hydrogen bonds. Additionally, the N-H groups of the urea linkage would act as hydrogen bond donors, while the urea and carboxylic carbonyl oxygens would act as acceptors, leading to the formation of extended one-, two-, or three-dimensional networks, such as tapes or sheets. These interactions dictate the solid-state properties of the material.

Structure Activity Relationship Sar Studies of 2 4 Methylphenyl Carbamoyl Amino Propanoic Acid and Its Analogs

Elucidation of Pharmacophoric Features

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. For 2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid and its analogs, the key pharmacophoric features can be deduced from its constituent parts:

Hydrogen Bond Acceptors: The carbonyl oxygen of the urea (B33335) group and the carbonyl oxygen of the propanoic acid are primary hydrogen bond acceptors.

Hydrogen Bond Donors: The two N-H groups of the urea moiety and the hydroxyl group of the carboxylic acid are key hydrogen bond donors.

Hydrophobic/Aromatic Region: The 4-methylphenyl (p-tolyl) group provides a distinct hydrophobic and aromatic region, capable of engaging in van der Waals, pi-pi stacking, or hydrophobic interactions with a target protein.

Anionic/Ionizable Feature: The carboxylic acid group is typically ionized at physiological pH, providing a potential anionic center for electrostatic or ionic interactions.

Chiral Center: The α-carbon of the propanoic acid moiety is a stereocenter, implying that its specific 3D orientation is a critical component of the pharmacophore.

A general pharmacophore model for this class of compounds would likely include a hydrophobic feature corresponding to the p-tolyl ring, two hydrogen bond donor sites and one acceptor site for the urea group, and an anionic/acceptor feature for the carboxylate, all arranged with specific distances and angles dictated by the chiral alanine (B10760859) linker.

Impact of Substituent Effects on Molecular Interactions

The biological activity of this scaffold can be finely tuned by altering substituents on the aromatic ring or the amino acid side chain. SAR studies on related N-aryl urea derivatives have provided insights into these effects.

Substitutions on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can dramatically alter binding affinity. The 4-methyl group in the parent compound is a small, lipophilic, electron-donating group. Replacing this group can probe the requirements of the corresponding binding pocket. For instance, in studies of N-aryl-N'-arylmethylurea derivatives as anticancer agents, the introduction of different substituents on the aryl rings significantly impacted their antiproliferative activity. mdpi.comnih.gov

To illustrate, the following data table, based on general principles observed in related urea-based inhibitors, shows hypothetical activity changes with different para-substituents on the phenyl ring.

Substituent (R)Electronic EffectSteric BulkLipophilicity (logP)Hypothetical Relative Activity
-HNeutralSmallLowerBaseline
-CH₃ (Parent)Electron-donatingMediumHigher+
-ClElectron-withdrawingMediumHigher++
-OCH₃Electron-donatingMediumSimilar to -CH₃+/-
-CF₃Strongly EWGLargeMuch Higher+++
-NO₂Strongly EWGMediumLower++

This table is illustrative, based on SAR trends where electron-withdrawing groups and increased lipophilicity often enhance activity in similar scaffolds.

Modifications of the Amino Acid Scaffold: The propanoic acid part, derived from alanine, is also a key determinant of activity. The methyl side chain is small and hydrophobic. Changing this side chain to that of other amino acids (e.g., a hydrogen for glycine (B1666218), a benzyl (B1604629) group for phenylalanine) would explore the steric and hydrophobic tolerance of the adjacent binding region. Studies on anti-tuberculosis urea derivatives have shown a strong preference for specific bulky aliphatic or aryl rings on either side of the urea core, highlighting the importance of steric bulk in achieving potent activity. researchgate.net

Conformational Analysis and Bioactive Conformations

The flexibility of the this compound molecule is primarily centered around the rotatable bonds of the urea linker and the propanoic acid backbone. The conformation of the urea moiety is particularly critical. N,N'-disubstituted ureas can exist as different conformers due to rotation around the C-N bonds, typically described as trans-trans, trans-cis, or cis-cis with respect to the orientation of the substituents relative to the carbonyl group.

Computational and spectroscopic studies on related N-aryl ureas have shown that the trans-trans conformation is often the most stable, but the cis-trans form can be significantly stabilized by the formation of an internal hydrogen bond. The specific conformation adopted in solution versus the bioactive conformation bound to a protein can differ. The bioactive conformation is the specific 3D shape that allows for optimal interaction with the target's binding site. For many diaryl urea kinase inhibitors, a planar or near-planar trans-trans conformation is crucial for activity, as it correctly positions the aryl rings and hydrogen bonding groups.

The relative energies of these conformers are influenced by the substituents. The presence of the N-H group from the alanine moiety allows for potential intramolecular hydrogen bonding, which could stabilize a typically less-favored conformation, making it the bioactive one.

ConformerDihedral Angles (Approx.)Relative Energy (kcal/mol) - Gas PhaseKey Features
trans-trans180°, 180°0 (most stable)Extended, often planar
trans-cis180°, 0°1.5 - 3.0Folded, potential for H-bonding
cis-cis0°, 0°> 5.0Sterically hindered, high energy

This table presents typical relative energies for N,N'-disubstituted ureas based on computational studies of related molecules.

Stereochemical Influence on Biological Activities

The α-carbon of the 2-aminopropanoic acid unit is a chiral center, meaning the molecule exists as two non-superimposable mirror images: the (S)- and (R)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic profiles. This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

In SAR studies of N-aryl-N'-2-chloroethylureas as antimitotic agents, the cytotoxic activity was found to be highly enantio-dependent. researchgate.net Similarly, for inhibitors based on amino acid scaffolds, one enantiomer is often significantly more potent than the other. For compounds derived from natural amino acids, the (S)-enantiomer (or L-form) is typically the more active one, though this is not a universal rule.

A hypothetical SAR study comparing the two enantiomers of this compound would likely reveal a significant difference in their biological potency, as illustrated in the table below.

EnantiomerConfigurationHypothetical IC₅₀ (µM)Rationale
Eutomer(S)5Assumed to have the optimal 3D arrangement for binding to a chiral protein pocket.
Distomer(R)>100The mirror-image configuration leads to steric clashes or improper positioning of key interacting groups.

This table provides an illustrative example of expected stereoselectivity, where the eutomer is the more active enantiomer and the distomer is the less active one.

Comparative SAR with Related Carbamide and Amino Acid Scaffolds

To fully understand the SAR of this compound, it is useful to compare its core structures—the carbamide (urea) and the amino acid—with related chemical scaffolds.

Carbamide Scaffold Comparison: The urea linker is central to the molecule's function. Its properties can be compared to other isosteric groups:

Thiourea (B124793): Replacing the urea oxygen with sulfur (a thiourea) generally increases lipophilicity but weakens hydrogen bonding capability. In a series of anti-tuberculosis agents, replacing the urea with a thiourea resulted in a significant decrease in activity, indicating the urea oxygen was preferred. researchgate.net

Carbamate (B1207046): Replacing an N-H group of the urea with an oxygen creates a carbamate. This change removes a hydrogen bond donor and alters the geometry and electronic nature of the linker, which often leads to a substantial loss of activity in scaffolds where the double hydrogen-bond donor capacity of the urea is critical. researchgate.net

Amide: An amide bond is another common linker in drug design. Compared to a urea, an amide has one fewer N-H donor group. SAR studies on diaryl compounds have shown that replacing an ester linkage with an amide group can significantly boost antiproliferative activity, confirming the importance of the N-H donor. researchgate.net The urea's additional N-H donor often provides an extra anchoring point, leading to higher binding affinity compared to a simple amide.

Amino Acid Scaffold Comparison: The choice of alanine as the amino acid component is also significant.

vs. Glycine: A glycine derivative would lack the α-methyl group and the chiral center. This would make the molecule more flexible but could reduce binding affinity if the methyl group interacts favorably with a hydrophobic pocket. The loss of stereospecificity could also be detrimental to activity.

vs. Larger Amino Acids: Using a larger amino acid like phenylalanine or leucine (B10760876) would introduce a bulkier, more lipophilic side chain. This could enhance activity if the target has a corresponding large hydrophobic pocket, or decrease it if the pocket is sterically constrained. Studies on cysteine protease inhibitors using N-peptidyl-O-carbamoyl amino acid hydroxamates have shown that the nature of the amino acid residue is critical for potency and selectivity. core.ac.uk

Molecular Mechanisms of Action and Biochemical Target Engagement in Research Contexts

In Vitro Biological Activities and Pre Clinical Explorations of 2 4 Methylphenyl Carbamoyl Amino Propanoic Acid

Anti-inflammatory Properties in Cellular Models

No studies were identified that investigated the anti-inflammatory properties of 2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid in cellular models. There is no available data on its effects on inflammatory mediators, such as cytokines and prostaglandins, or on inflammatory signaling pathways in cell-based assays.

Anticancer Activity in Cell Lines and Spheroids

There is no published research on the anticancer activity of this compound. Consequently, no data exists regarding its cytotoxic or cytostatic effects on cancer cell lines or its efficacy in three-dimensional cancer models like spheroids.

Antimicrobial and Antifungal Efficacy against Pathogen Strains

A review of scientific databases revealed no studies concerning the antimicrobial or antifungal efficacy of this compound. There is no information on its minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) against any bacterial or fungal pathogen strains.

Antioxidant Capacity and Reactive Oxygen Species Scavenging

No experimental data is available on the antioxidant capacity of this compound. Its ability to scavenge reactive oxygen species (ROS) or to protect cells from oxidative stress has not been evaluated in any published studies.

Immunomodulatory Effects in Isolated Immune Cells

The immunomodulatory effects of this compound on isolated immune cells have not been investigated. There is no information regarding its influence on the function of immune cells such as lymphocytes, macrophages, or dendritic cells.

Neurochemical Modulatory Activities in Neuronal Cell Cultures

There is a lack of research on the neurochemical modulatory activities of this compound in neuronal cell cultures. Its potential effects on neurotransmitter systems, neuronal signaling, or neuroprotection have not been explored.

Other Mechanistic Biological Investigations in Model Systems

No other mechanistic studies on the biological activities of this compound in any model systems have been reported in the scientific literature.

Computational and Theoretical Studies of 2 4 Methylphenyl Carbamoyl Amino Propanoic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding information about its electronic distribution, stability, and reactivity. nih.gov

For 2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G+(d,p), can be employed to optimize the molecule's three-dimensional geometry. nih.gov This process determines the most stable arrangement of atoms by finding the minimum energy conformation.

From the optimized structure, a variety of electronic properties can be calculated:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (electronegative, susceptible to electrophilic attack) and electron-poor regions (electropositive, susceptible to nucleophilic attack), which is vital for understanding intermolecular interactions.

Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing a quantitative measure of the electronic distribution and identifying polar regions. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound

Parameter Value Significance
HOMO Energy -6.5 eV Energy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy -1.2 eV Energy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 5.3 eV Indicates chemical reactivity and stability.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity between a drug candidate and its target protein. nih.govplos.org

For this compound, docking simulations would involve:

Preparation: Obtaining the 3D structures of the ligand (the compound) and potential protein targets. The protein structure is often sourced from databases like the Protein Data Bank (PDB). nih.gov

Simulation: Using docking software, the ligand is placed into the binding site of the protein. The program then samples a vast number of possible conformations and orientations of the ligand within the binding site. nih.gov

Scoring: Each conformation is evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy (in kcal/mol). researchgate.net Lower binding energies typically indicate a more stable and favorable interaction.

Studies on structurally related propanoic acid derivatives have used docking to explore interactions with targets like cyclooxygenases (COX) and matrix metalloproteinases (MMPs). nih.gov For this compound, potential targets could include enzymes or receptors where its structural motifs (propanoic acid, urea (B33335) linkage, tolyl group) might form key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with amino acid residues in the binding pocket. mdpi.com

Table 2: Example Molecular Docking Results for this compound with a Hypothetical Target (e.g., PPARγ)

Parameter Result Interpretation
Binding Energy -8.5 kcal/mol A strong negative value suggests a high binding affinity.
Key Interacting Residues HIS323, SER289, TYR473 Amino acids in the target's active site forming bonds with the ligand.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and interactions of atoms and molecules, providing insights into the conformational flexibility and the stability of the ligand-receptor complex. nih.gov

An MD simulation for the this compound-protein complex obtained from docking would involve:

System Setup: The complex is placed in a simulated physiological environment, typically a box of water molecules and ions. mdpi.com

Simulation Run: The simulation calculates the forces on each atom and how their positions and velocities change over a set period (nanoseconds to microseconds). nih.gov

Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability over time. A stable RMSD suggests the ligand remains securely bound. nih.gov The Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein upon ligand binding.

MD simulations can validate docking results and provide a more accurate estimation of binding free energy, confirming whether the predicted binding pose is stable in a dynamic, solvent-exposed environment. nih.govbohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By analyzing a set of related molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. nih.govnih.gov

To build a QSAR model for analogs of this compound, the process would be:

Data Collection: A dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is required. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors that quantify various aspects of the chemical structure.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the observed biological activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

A validated QSAR model could then be used to predict the biological activity of this compound and to design new derivatives with potentially improved potency. researchgate.net

Table 4: Example of a Simple QSAR Equation

Equation pIC50 = 0.75 * logP - 0.21 * TPSA + 1.5 * N_HBA + C
Descriptor Explanation
pIC50 The negative logarithm of the half-maximal inhibitory concentration; the dependent variable (activity).
logP The logarithm of the octanol-water partition coefficient; a measure of lipophilicity.
TPSA Topological Polar Surface Area; relates to membrane permeability.
N_HBA Number of Hydrogen Bond Acceptors.

ADME Prediction (Absorption, Distribution, Metabolism, Excretion) in non-clinical, theoretical context

Before a compound can be considered a viable drug candidate, its ADME properties must be evaluated. In silico ADME prediction models use the chemical structure of a molecule to estimate its pharmacokinetic properties, helping to identify potential liabilities early in the discovery process. nih.govnih.gov

For this compound, various computational tools and models can predict key ADME parameters:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate how well the compound is absorbed from the gut.

Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. mdpi.com High PPB can limit the amount of free drug available to act on its target.

Metabolism: Models can predict the likelihood of the compound being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family. They can also identify potential sites of metabolism on the molecule.

Excretion: Properties related to clearance, such as predicted solubility and interaction with renal transporters, can be estimated.

Many ADME prediction models are based on established guidelines like Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.govnih.gov

Table 5: In Silico ADME Prediction Profile for this compound

Property Predicted Value Implication
Molecular Weight 222.24 g/mol Complies with Lipinski's Rule (< 500).
logP 1.85 Optimal lipophilicity for good absorption and solubility.
Human Intestinal Absorption High Likely to be well-absorbed orally.
BBB Permeability Low Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects.
CYP2D6 Inhibitor No Low risk of drug-drug interactions involving this enzyme.

Potential Research Applications and Future Directions for 2 4 Methylphenyl Carbamoyl Amino Propanoic Acid

Development as a Biochemical Probe or Research Tool

The N-carbamoyl-amino acid structure is a key substrate for a class of enzymes known as carbamoylases (N-carbamoyl-D- and L-amino acid amidohydrolases). nih.gov These enzymes are noted for their high enantiospecificity and are crucial in biotechnological processes for producing pure D- or L-amino acids. nih.gov Given this enzymatic interaction, 2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid could be synthesized and utilized as a specific substrate to probe the activity and kinetics of known or novel carbamoylases. nih.gov

Furthermore, by modifying the structure, for instance by introducing fluorescent tags or reactive groups, the compound could be transformed into a biochemical probe. Such probes could be instrumental in identifying and characterizing new enzymes that metabolize carbamoyl (B1232498) amino acids or in mapping the active sites of these enzymes. The study of how structural variations on the 4-methylphenyl ring affect enzymatic processing could yield valuable insights into substrate specificity.

Table 1: Potential Applications as a Biochemical Tool

Application Area Proposed Function of this compound Rationale
Enzyme Kinetics Substrate for carbamoylases To determine kinetic parameters (Km, Vmax) and study enzyme inhibition.
Enzyme Discovery Bait molecule in activity-based protein profiling To identify new enzymes that recognize and process N-carbamoyl amino acids.

| Structural Biology | Ligand for co-crystallization studies | To elucidate the binding mode of carbamoyl amino acid derivatives within enzyme active sites. |

Applications in Materials Science

Amino acids and their derivatives are increasingly recognized as versatile building blocks for the creation of functional biomaterials through self-assembly. beilstein-journals.org The structure of this compound possesses key features conducive to self-assembly: a carboxylic acid group, a carbamoyl group capable of forming strong hydrogen bonds, and a phenyl ring that can engage in π-π stacking interactions.

These intermolecular forces could drive the spontaneous organization of the molecules into higher-order structures such as nanofibers, hydrogels, or vesicles. Such self-assembled materials could have applications in:

Drug Delivery: Encapsulating therapeutic agents within self-assembled nanostructures for controlled release. beilstein-journals.org

Tissue Engineering: Forming biocompatible scaffolds that mimic the extracellular matrix to support cell growth.

Light-Harvesting Systems: Organizing chromophores within an assembled architecture. beilstein-journals.org

While creating functional materials from simple amino acid derivatives presents challenges, such as controlling the size and stability of the resulting nanostructures, the field represents a significant area of opportunity. beilstein-journals.org The potential for this compound to be a building block in polymer science is also noted. bldpharm.com

Derivatization for Prodrug Strategies

The use of amino acids and their mimics as promoieties is a well-established prodrug strategy to enhance the pharmaceutical properties of parent drugs. nih.gov This approach often leverages the body's natural amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to improve drug absorption and achieve targeted delivery, particularly to cancer cells that overexpress these transporters. mdpi.com

The core structure of this compound could be chemically attached to a parent drug molecule, creating a prodrug. The key modifications could involve:

Esterification: Linking a drug containing a hydroxyl group to the carboxylic acid of the propanoic acid moiety.

Amidation: Linking a drug with an amine group to the carboxylic acid.

Once transported into the target cell, endogenous enzymes would ideally cleave the bond, releasing the active drug. The carbamate (B1207046) linkage itself can also be designed for specific cleavage conditions. mdpi.com This strategy could improve the bioavailability of poorly absorbed drugs and reduce off-target toxicity. nih.gov

Emerging Research Areas and Unexplored Biological Pathways

The vast chemical space of amino acid derivatives is a fertile ground for discovering novel biological activities. Derivatives of various amino acids have shown promise as antimicrobial and anticancer agents. mdpi.commdpi.com For example, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated activity against multidrug-resistant bacteria and fungi. mdpi.com Similarly, other complex propanoic acid derivatives have shown antiproliferative effects against lung cancer cells. mdpi.com

Therefore, an important future direction would be to screen this compound and a library of its analogs for a range of biological activities. This could include assays for:

Antimicrobial Activity: Testing against panels of pathogenic bacteria and fungi, including resistant strains.

Anticancer Activity: Screening against various cancer cell lines to identify potential antiproliferative effects.

Enzyme Inhibition: Beyond carbamoylases, testing for inhibitory activity against other enzyme classes where the structure might act as a mimic of a natural substrate.

The prebiotic significance of N-carbamoyl-amino acids as potential precursors to peptides on the early Earth also suggests unexplored biological relevance. researchgate.net

Challenges and Opportunities in the Academic Study of Carbamoyl Amino Acid Derivatives

The academic exploration of carbamoyl amino acid derivatives like this compound is accompanied by both challenges and significant opportunities.

Challenges:

Synthetic Complexity: The synthesis of specific, chirally pure derivatives can be multi-stepped and require careful optimization.

Limited Commercial Availability: Many specific derivatives are not readily available and must be custom synthesized, which can be a barrier to initial screening and research. bldpharm.com

Lack of Focused Research: This specific subclass of modified amino acids has not been as extensively studied for biomedical applications compared to others, such as Fmoc-protected amino acids used in peptide synthesis. americanelements.com

Controlling Self-Assembly: In materials science, achieving precise control over the morphology and function of self-assembled structures remains a significant hurdle. beilstein-journals.org

Opportunities:

Chemical Diversity: The core structure can be easily modified at the amino acid side chain, the aromatic ring, and the carboxylic acid, allowing for the creation of large libraries for screening.

Biocompatibility: As amino acid derivatives, these compounds are often biocompatible and biodegradable, making them attractive for biomedical applications.

Interdisciplinary Applications: The potential uses span multiple fields, from biotechnology and materials science to medicinal chemistry, offering rich opportunities for collaborative research.

New Biological Targets: These compounds may interact with novel biological targets or pathways that are not addressed by current therapeutic agents.

Table 2: Summary of Challenges and Opportunities

Aspect Detailed Consideration
Challenges Need for robust synthetic routes; limited availability for initial studies; underdeveloped understanding of specific biological roles; difficulties in controlling material properties.

| Opportunities | High potential for chemical diversification; inherent biocompatibility; broad applicability across scientific disciplines; potential to uncover novel therapeutic targets. |

Q & A

Q. What are the established synthetic routes for 2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid, and what critical reagents are involved?

The compound is typically synthesized via carbodiimide-mediated coupling between 2-aminopropanoic acid and 4-methylphenyl isocyanate. Key reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group, ensuring efficient amide bond formation . Solvent choice (e.g., DMF or dichloromethane) and reaction temperature (0–25°C) significantly influence yield. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the product .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the carbamoyl amino group (NH-C=O) and aromatic protons of the 4-methylphenyl moiety. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1650–1700 cm⁻¹) of the carbamate and carboxylic acid groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation .

Q. How can researchers ensure purity and reproducibility in synthesizing this compound for pharmacological assays?

Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%). Compare retention times with authentic standards or spiked samples. For reproducibility, standardize reaction conditions (e.g., stoichiometry, solvent drying) and employ inert atmospheres to prevent side reactions. Reference materials from pharmacopeial guidelines (e.g., EP impurities) can aid in identifying byproducts .

Advanced Research Questions

Q. What experimental strategies mitigate low yields during the carbamoylation step in synthesis?

Low yields often arise from incomplete activation of the carboxylic acid or competing hydrolysis. Optimize by:

  • Using a 1.2–1.5 molar excess of 4-methylphenyl isocyanate.
  • Incorporating coupling agents like HOBt to stabilize the active intermediate.
  • Conducting reactions under anhydrous conditions with molecular sieves to scavenge water . Kinetic studies via in situ FTIR can monitor reaction progress and identify bottlenecks .

Q. How can contradictory data in biological activity studies (e.g., anti-inflammatory vs. cytotoxicity) be resolved?

Contradictions may stem from assay variability (e.g., cell line differences) or compound stability. Strategies include:

  • Dose-response profiling : Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity).
  • Metabolic stability assays : Evaluate half-life in plasma or liver microsomes to identify degradation products interfering with bioactivity .
  • Orthogonal assays : Confirm results using ELISA (cytokine quantification) and Western blotting (NF-κB pathway analysis) .

Q. What computational methods predict the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, identifying reactive sites on the 4-methylphenyl ring. Fukui indices pinpoint regions prone to electrophilic attack (e.g., para to the methyl group). Molecular dynamics simulations assess solvent effects on transition states, guiding experimental conditions for regioselective substitutions .

Q. How does the carbamoyl amino group influence the compound’s stability under physiological pH conditions?

The carbamate linkage is susceptible to hydrolysis at extremes of pH (e.g., <2 or >10). Stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) reveal degradation kinetics. To enhance stability, prodrug strategies (e.g., esterification of the carboxylic acid) or formulation in buffered nanoparticles are recommended .

Methodological Considerations

Q. What analytical workflows quantify this compound in biological matrices (e.g., serum)?

  • Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) to remove interferents.
  • LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column and multiple reaction monitoring (MRM) for sensitive detection (LOQ < 10 ng/mL). Deuterated internal standards correct for matrix effects .

Q. How can researchers validate synthetic byproducts against pharmacopeial impurity standards?

Cross-reference with EP impurity profiles (e.g., 2-(4-ethylphenyl)propanoic acid as a structural analog) using high-resolution LC-MS. Spiking experiments with certified reference materials (CRMs) confirm identity. For novel impurities, isolate via preparative HPLC and characterize via 2D NMR (HSQC, HMBC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.